1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-
Overview
Description
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- is a chemical compound with the molecular formula C17H16O2S and a molecular weight of 284.4 g/mol. This compound is known for its unique chemical structure and potential biological activities. It has gained significant attention in various fields of research due to its diverse properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications and biological effects.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- include:
1,3-Butanedione, 1-phenyl-: A related compound with a similar structure but different substituents.
2,3-Butanedione (diacetyl): Another diketone with distinct chemical properties and applications.
Uniqueness
1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its combination of functional groups and substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-phenylbutane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-12-8-10-15(11-9-12)20-17(13(2)18)16(19)14-6-4-3-5-7-14/h3-11,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZAHZNHPTZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)C)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390962 | |
Record name | 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92512-74-8 | |
Record name | 1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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